molecular formula C21H17FN2O2S2 B2796807 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide CAS No. 941950-48-7

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2796807
CAS No.: 941950-48-7
M. Wt: 412.5
InChI Key: INOFMVLTWDDHBE-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of a naphthalene sulfonamide group, a thiazole ring, and a fluorophenyl group

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives generally interact with their targets through the thiazole ring, which is a planar, aromatic ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be the basis for the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities, suggesting that they may interfere with the life cycle of microorganisms . They also exhibit antioxidant, analgesic, and anti-inflammatory activities, indicating that they may modulate oxidative stress and inflammatory pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability. The specific impact of these properties on the compound’s pharmacokinetics would need to be determined through further studies.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level. These could include modulation of oxidative stress, inflammation, and microbial growth, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Naphthalene-2-sulfonamide: The final step involves coupling the thiazole derivative with naphthalene-2-sulfonamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(3-chlorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
  • N-(2-(2-(3-bromophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
  • N-(2-(2-(3-methylphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

Uniqueness

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S2/c22-18-7-3-6-17(12-18)21-24-19(14-27-21)10-11-23-28(25,26)20-9-8-15-4-1-2-5-16(15)13-20/h1-9,12-14,23H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOFMVLTWDDHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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